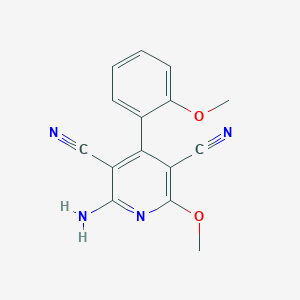

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. LY294002 has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases.

Mechanism of Action

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling pathways such as Akt and mTOR. By inhibiting PI3K, 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also improve insulin sensitivity and glucose uptake in diabetic models.

Biochemical and Physiological Effects:

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can inhibit cell proliferation, induce cell death, and sensitize cells to chemotherapy and radiation therapy. In diabetic models, 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can improve glucose metabolism, reduce insulin resistance, and protect against diabetic complications such as neuropathy and nephropathy.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. It is also relatively stable and easy to handle in the laboratory. However, 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has some limitations as well. It can affect other kinases and signaling pathways besides PI3K, which can lead to off-target effects. It is also not suitable for in vivo studies due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the use of 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one in scientific research. One direction is to develop more potent and selective PI3K inhibitors based on the structure of 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one. Another direction is to investigate the role of PI3K in different diseases and to identify novel drug targets for therapeutic intervention. 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can also be used to study the crosstalk between different signaling pathways and to identify potential synergistic drug combinations. Overall, 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one remains a valuable tool compound for scientific research in the field of PI3K signaling.

Synthesis Methods

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde, morpholine, and 7-hydroxy-4H-chromen-4-one. The synthesis involves various chemical reactions such as condensation, reduction, and cyclization. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used as a tool compound in scientific research to study the role of PI3K in various biological processes. It has been used to investigate the signaling pathways involved in cancer, inflammation, and insulin signaling. 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has also been used to identify potential drug targets and to screen for novel compounds with therapeutic potential.

properties

Product Name |

3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one |

|---|---|

Molecular Formula |

C20H18ClNO4 |

Molecular Weight |

371.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |

InChI |

InChI=1S/C20H18ClNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 |

InChI Key |

VNGKNXZGGMTAFC-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)

![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)

![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)

![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)

![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)

![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)